molecular formula C27H23NO6S B12308070 Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Cat. No.: B12308070
M. Wt: 489.5 g/mol
InChI Key: KDJHVQWJOWXBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a complex organic compound with significant biomedical applications. It is extensively investigated in the realm of biomedicine, particularly in studying various afflictions. The compound belongs to the category of monosaccharides and glycosides, with a molecular formula of C27H23NO6S and a molecular weight of 489.54.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a probe in glycobiology studies to investigate carbohydrate-binding proteins and their interactions.

    Biology: The compound aids in studying the functions of carbohydrates in biological systems.

    Medicine: It has promising prospects in biomedical research, particularly in understanding and treating various diseases.

    Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. It is commonly employed as a probe in glycobiology studies, aiding in the research of carbohydrate-binding proteins and their involvement in various diseases. The compound’s effects are mediated through its ability to bind to these proteins and modulate their functions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside: This compound is also used in glycobiology studies and has similar applications in biomedical research.

    4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside: Another related compound with similar structural features and applications.

Uniqueness

Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside stands out due to its specific structural configuration, which provides unique binding properties and reactivity. This uniqueness makes it particularly valuable in studying complex biological interactions and developing new therapeutic agents.

Properties

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

2-(8-hydroxy-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione

InChI

InChI=1S/C27H23NO6S/c29-22-21(28-24(30)18-13-7-8-14-19(18)25(28)31)27(35-17-11-5-2-6-12-17)33-20-15-32-26(34-23(20)22)16-9-3-1-4-10-16/h1-14,20-23,26-27,29H,15H2

InChI Key

KDJHVQWJOWXBGE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.